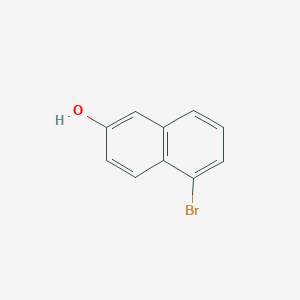
5-Bromonaphthalen-2-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-Bromonaphthalen-2-ol and related compounds typically involves palladium-catalyzed cross-coupling reactions. For example, Oligo(naphthalene-2,3-diyl)s are synthesized through the reaction of 2-naphthyl-zinc compounds with 2-bromonaphthalene derivatives, demonstrating the pivotal role of bromonaphthalenes in constructing complex aromatic structures (Motomura et al., 2005). Additionally, the selective bromination of 1-bromonaphthalene has been developed for the efficient synthesis of bromonaphthalene derivatives, highlighting the versatility of bromonaphthalenes in synthesis (Çakmak et al., 2002).
Molecular Structure Analysis
Structural analysis of bromonaphthalene derivatives, including 5-Bromonaphthalen-2-ol, often involves advanced spectroscopic techniques. For instance, the structure of certain bromonaphthalene derivatives has been elucidated using crystallographic and spectroscopic methods, revealing complex molecular arrangements stabilized by weak interactions (Thanigaimani et al., 2015).
Chemical Reactions and Properties
Bromonaphthalene compounds participate in various chemical reactions, including electrophilic cyclizations and amination processes. The reaction of diaryl-2,3-allenyl ethers with N-bromosuccinimide, for instance, produces highly functionalized 2-bromonaphthalenes, demonstrating the reactivity of bromonaphthalenes towards electrophilic cyclization (Wang et al., 2014).
Applications De Recherche Scientifique
Application 1: Catalytic, Regioselective Friedel–Crafts Alkylation
- Summary of the Application : This procedure allows for selective a-alkylation of b-naphthol with a p-toluenesulfonic acid catalyst. This transformation demonstrated functionalized naphthol synthesis under mild reaction conditions with high product yields .
- Methods of Application : The method involves the use of a p-toluenesulfonic acid catalyst for the selective a-alkylation of b-naphthol with allylic alcohols .
- Results or Outcomes : The procedure resulted in the synthesis of functionalized naphthol under mild reaction conditions with high product yields – 20 examples with up to 96% yields .
Application 3: Molecular Recognition Tools
- Summary of the Application : 5-Bromonaphthalen-2-ol serves as a molecular recognition tool through phosphorescence .
- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves the use of 5-Bromonaphthalen-2-ol in a system where its phosphorescence properties can be utilized for molecular recognition .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Application 4: Pharmaceutical Agents
- Summary of the Application : 5-Bromonaphthalen-2-ol is used as a pharmaceutical agent .
- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves the use of 5-Bromonaphthalen-2-ol in the formulation of certain pharmaceutical products .
Application 5: Biofuel Production
- Summary of the Application : Larger naphthol derivatives, such as beta-naphthol-based polymers, are used for biofuel production .
- Methods of Application : The specific methods of application are not detailed in the source, but it typically involves the use of 5-Bromonaphthalen-2-ol in the formulation of certain biofuel products .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Application 6: Chiral Ligands and Catalysts
Safety And Hazards
5-Bromonaphthalen-2-ol is classified as a skin irritant (Category 2, H315), an eye irritant (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water in case of contact with eyes .
Propriétés
IUPAC Name |
5-bromonaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCYULYTYLSGBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629952 | |
| Record name | 5-Bromonaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromonaphthalen-2-ol | |
CAS RN |
116632-05-4 | |
| Record name | 5-Bromonaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



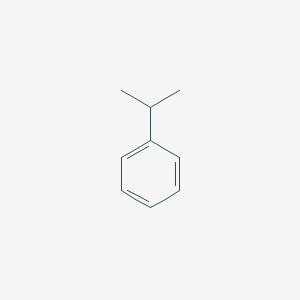
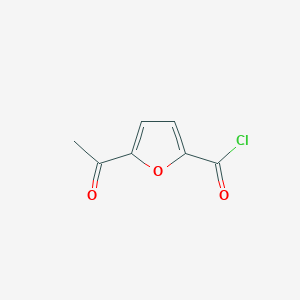
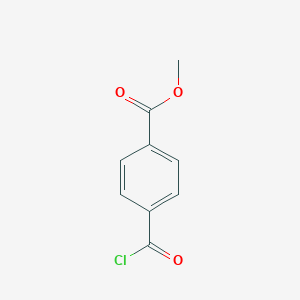
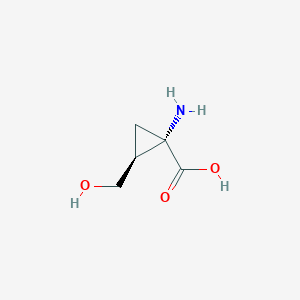
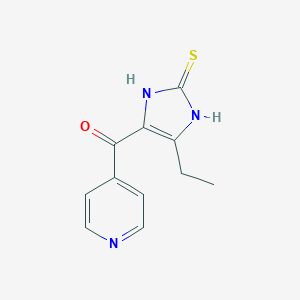

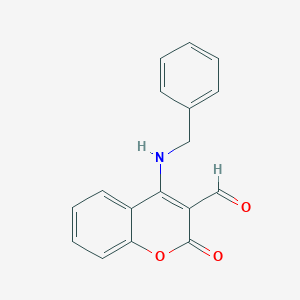
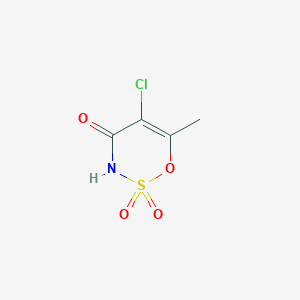
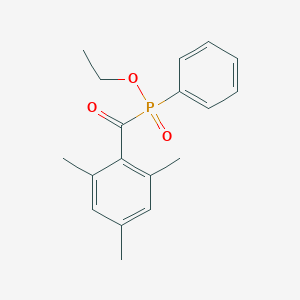
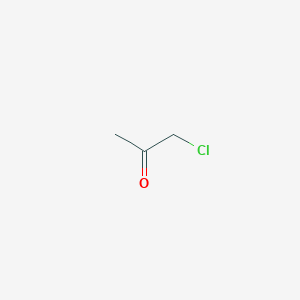
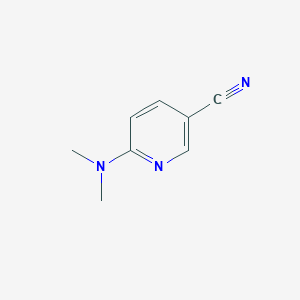
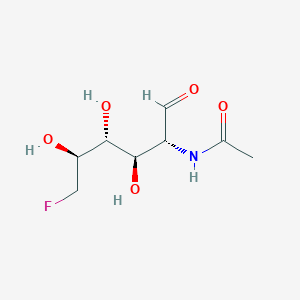
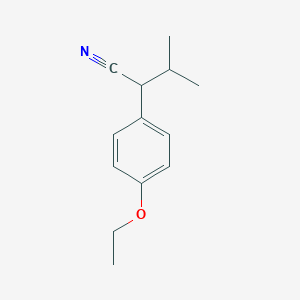
![Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]-](/img/structure/B47984.png)